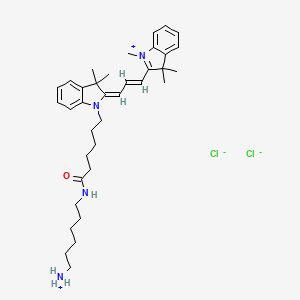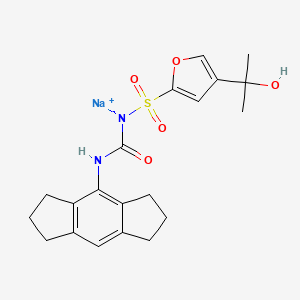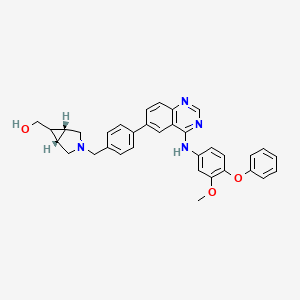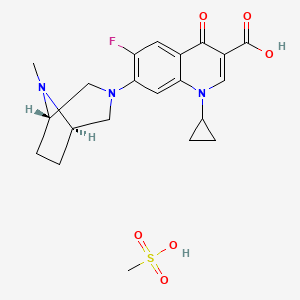
Cy3 amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3 amine is a functionalized cyanine dye containing a free amine group . It belongs to the cyanine dye family, which covers the electromagnetic spectrum from near IR to UV . Cy3 amine is commonly used in biological labeling . It can be chemically linked to either nucleic acids or protein molecules for visualization and quantification purposes .
Synthesis Analysis
The synthesis of Cy3 amine involves the nucleophilic substitution of the halogen atom . This reaction is widely used for Cy7 dyes . It proceeds most probably as an addition-elimination sequence .
Molecular Structure Analysis
Cy3 amine is an analog of Cy3 . The amino group of this reagent can be conjugated with reactive groups such as NHS esters, carboxy groups (after carbodiimide activation), and epoxides .
Physical And Chemical Properties Analysis
In non-viscous aqueous solutions, the cyanine fluorescent dyes Cy3 and Cy5 have rather low fluorescence efficiency . The fluorescent intensity of Cy3 and Cy5 dyes is known to be significantly dependent on the base sequence of the oligonucleotide .
Applications De Recherche Scientifique
Fluorescence Microscopy
Cy3 amine is a bright, orange-fluorescent dye with excitation suited for the 532 nm laser line . It is widely used in fluorescence microscopy, a technique that uses fluorescence to generate an image and to study the properties of organic or inorganic substances.
Flow Cytometry
Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles. Cy3 amine, due to its fluorescent properties, is used in flow cytometry to label cells and other particles .
Genomics
In genomics, Cy3 amine is used as a fluorescent label for nucleic acid hybridization and gene expression studies . It helps in visualizing and tracking genetic material during various genomic procedures.
Superresolution Microscopy
Cy3 amine is used in superresolution microscopy, a form of light microscopy that allows for imaging of objects at a much higher resolution than conventional light microscopy . The Cy3 derivative is prepared with a 4-amino-1-diazo-2-butanone fragment attached to the meso (γ) position of the polymethine chain via the amino group .
Photolysis Studies
Cy3 amine is used in photolysis studies. Photolysis of Cy3 and squaraine-based Cy5 dyes with a 4-amino-1-diazo-2-butanone fragment was accompanied with Wolff rearrangement and led to pyrrolidones .
Fluorescence Efficiency Studies
In non-viscous aqueous solutions, the cyanine fluorescent dyes Cy3 and Cy5 have rather low fluorescence efficiency and short excited state lifetimes due to their structural features . Cy3 amine is used in studies to investigate the effect of solubility and rotational degrees of freedom on the fluorescence efficiency of Cy3 and Cy5 .
Biochemical Oxygen Demand (BOD) Sensors
Microbial Fuel Cells (MFCs) use the respiratory metabolism of microorganisms attached to the anode, converting the chemical energy of organic matter present in wastewater into electrical energy . Cy3 amine, as a part of the organic matter, can be used in the development of BOD sensors based on MFCs .
Scientific Research Education
Cy3 amine is used in scientific research education, particularly in Master of Science in Scientific Research (MSCSRF) programs . It is used in laboratory practices and research methodologies, providing students with key knowledge and skills on how to conduct scientific research .
Mécanisme D'action
Target of Action
Cy3 amine, also known as MFCD28385505, is a synthetic dye belonging to the cyanine family . It is primarily used for biological labeling . The primary targets of Cy3 amine are proteins and nucleic acids . It is particularly effective in labeling primary amino groups present at the N-terminus and in lysine side chains of proteins . It can also be used to label nucleic acids .
Mode of Action
The interaction of Cy3 amine with its targets involves the formation of a stable covalent bond . This is achieved through a reaction with amine-reactive fluorophores such as NHS esters, which readily react with primary amino groups . In the context of nucleic acids, Cy3 amine can be incorporated into oligonucleotides internally and at both termini . This interaction minimizes dye–dye and dye–DNA interactions and reduces fluorescence quenching .
Biochemical Pathways
It is known that the fluorescence properties of cy3 amine can be sequence-dependent, with purines in the immediate vicinity increasing the fluorescence intensity of cy3 . This suggests that the interaction of Cy3 amine with its targets could potentially influence the biochemical pathways associated with these targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cy3 amine is limited. It is known that cy3 amine has an excitation peak at 555 nm and an emission peak at 569 nm , which suggests that it can be readily detected in biological systems
Result of Action
The primary result of Cy3 amine’s action is the generation of fluorescence, which can be used for visualization and quantification purposes in biological research . For instance, it has been used successfully in mutation detection . Moreover, the fluorescence properties of
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQVCEXMTWTAMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)
![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)
![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)